6-Cyano-2-naphthol
Description
Historical Context and Significance in Organic Synthesis
The significance of 6-Cyano-2-naphthol in organic synthesis is rooted in its utility as a versatile intermediate for constructing more complex organic molecules. Historically, its synthesis has been approached through various methods. A traditional route involves the copper(I) cyanide halogen exchange reaction, where 6-bromo-2-naphthol (B32079) is reacted with cuprous cyanide (CuCN) to introduce the cyano group. guidechem.comprepchem.com Another method involves the reaction of 6-hydroxy-2-naphthaldehyde (B1303687) with hydroxylamine (B1172632) hydrochloride. guidechem.comunilongmaterial.com More recent advancements in synthesis methods aim to avoid highly toxic reagents like copper cyanide, favoring alternative routes such as the addition-elimination reaction of 6-hydroxy-2-naphthaldehyde with hydroxylamine hydrochloride in solvents like dimethyl sulfoxide (B87167) (DMSO). guidechem.comgoogle.com This alternative route offers advantages in terms of safety, efficiency, and reduced environmental impact, making it more suitable for industrial-scale production. google.com
This compound serves as a crucial building block in the synthesis of various compounds. For instance, it is a key intermediate in the production of nafamostat (B1217035) mesylate, a pharmaceutical agent with diverse therapeutic applications. lookchem.comyunuochem.com Its reactivity profile allows it to participate in a range of chemical transformations, including oxidation, reduction, and substitution reactions. It is also employed as a reactant in metal-catalyzed reactions, such as palladium-catalyzed reduction, nickel-catalyzed cross-coupling reactions, and palladium-catalyzed Heck reactions, which are fundamental in the synthesis of pharmaceuticals and agrochemicals. lookchem.comsigmaaldrich.comchemdad.comchemicalbook.com Beyond pharmaceuticals, this compound is utilized in the synthesis of liquid crystal compounds, essential components in display technologies, and in the production of naphthalene-2-oxyalkylamines, which have shown antidepressant properties.
Structural Features and Electronic Configuration Relevance
The molecular structure of this compound features a naphthalene (B1677914) ring system substituted with a hydroxyl (-OH) group at the C-2 position and a cyano (-CN) group at the C-6 position. This specific arrangement of functional groups on the aromatic core dictates its chemical reactivity and physical properties. The naphthalene ring provides a rigid, extended π-system. The hydroxyl group is a protic functional group capable of hydrogen bonding and deprotonation, while the cyano group is a strongly electron-withdrawing group.
The electronic configuration of this compound is particularly relevant due to the interplay between the electron-donating character of the hydroxyl group (through resonance) and the electron-withdrawing nature of the cyano group (primarily through induction and resonance). This push-pull electronic effect across the naphthalene system influences the electron density distribution and, consequently, the compound's reactivity and photophysical properties.
A notable characteristic stemming from its electronic structure is its behavior as a superphotoacid. lookchem.comsigmaaldrich.comresearchgate.net This means that this compound exhibits a significantly enhanced acidity in its excited electronic state compared to its ground state. lookchem.comresearchgate.net The ground state pKa is reported to be around 8.4 or 8.57, while the excited state pKa is considerably lower, approximately 0.2. lookchem.comsigmaaldrich.com This large difference in acidity upon photoexcitation allows it to readily donate protons in the excited state, a property that has been extensively studied and utilized in various applications, such as the protonation of polyaniline emeraldine (B8112657) salt (PANI-ES) to its more conductive emeraldine base form (PANI-EB). lookchem.comresearchgate.net The photophysical behavior and proton-transfer kinetics of cyano-substituted naphthols, including this compound, have been subjects of detailed research, highlighting the impact of the cyano group's position on photoacidity. researchgate.netmsu.edu
The physical properties of this compound, such as melting point, boiling point, and density, are direct consequences of its molecular structure and intermolecular forces. These properties are important for its handling, purification, and application in synthesis.
Here is a table summarizing some key physicochemical data for this compound:
| Property | Value | Source |
| Melting Point | 165.5–170.5 °C | lookchem.comyunuochem.comsigmaaldrich.comechemi.com |
| Boiling Point | 383.1 ± 15.0 °C (predicted) | lookchem.comechemi.com |
| Density | 1.28 ± 0.1 g/cm³ (predicted) | lookchem.comyunuochem.comechemi.com |
| pKa (Ground State) | 8.4 or 8.57 ± 0.40 (Predicted) | lookchem.comguidechem.com |
| pKa (Excited State) | 0.2 | lookchem.com |
| Appearance | Light brown to brown crystalline solid | lookchem.comyunuochem.comchemicalbook.comechemi.comguidechem.comhaihangindustry.com |
| Molecular Formula | C₁₁H₇NO | lookchem.comnih.govyunuochem.comechemi.comguidechem.comhaihangindustry.com |
| Molecular Weight | 169.18 g/mol | lookchem.comnih.govyunuochem.comsigmaaldrich.comechemi.comguidechem.comhaihangindustry.com |
| CAS Number | 52927-22-7 | lookchem.comnih.govyunuochem.comsigmaaldrich.comechemi.comguidechem.comhaihangindustry.com |
| PubChem CID | 4589476 | nih.govguidechem.comcenmed.com |
The solubility of this compound is reported to be slight in DMSO, ethanol (B145695), and ethyl acetate, and sparingly soluble in water. lookchem.comguidechem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-hydroxynaphthalene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTNIBWKHNIPQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404614 | |
| Record name | 6-Cyano-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52927-22-7 | |
| Record name | 6-Cyano-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Cyano-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations
Strategic Synthesis Routes to 6-Cyano-2-naphthol
The production of this compound relies on key chemical transformations that introduce the cyano group onto the naphthol core. Two primary strategies have been developed and refined for this purpose.
The copper(I) cyanide halogen exchange method is a classical approach for synthesizing this compound, typically starting from a halonaphthol precursor, most commonly 6-bromo-2-naphthol (B32079). This method leverages nucleophilic aromatic substitution to replace the halogen atom with a cyano group.
The synthesis via copper(I) cyanide involves reacting 6-bromo-2-naphthol with copper(I) cyanide (CuCN) in a suitable solvent under elevated temperatures. Common solvents include dimethylformamide (DMF) guidechem.com. Other polar aprotic solvents like N-methyl-2-pyrrolidinone have also been reported prepchem.com.
Reaction temperatures typically range from 100°C to 150°C , although some protocols specify temperatures as high as 135°C guidechem.com or even refluxing at 200°C prepchem.com. The reaction time is dependent on the temperature and can vary from 1.5 hours at higher temperatures to 18-24 hours at lower temperatures guidechem.comprepchem.com. Conducting the reaction under an inert atmosphere, such as nitrogen, is crucial to prevent the oxidation of CuCN, which is sensitive to moisture and oxygen .
Reported yields for this method vary. One report details obtaining 14.01 grams of product from 25.0 grams of 6-bromo-2-naphthol guidechem.com. General yields are often cited in the range of 60-75% , with some optimized conditions achieving efficiencies of 83-91.2% .
| Parameter | Typical Detail |
| Starting Material | 6-Bromo-2-naphthol |
| Reagent | Copper(I) cyanide (CuCN) |
| Solvent | Dimethylformamide (DMF) or NMP |
| Temperature | 100-200°C |
| Atmosphere | Inert (Nitrogen) |
| Reaction Time | 1.5 - 24 hours |
| Typical Yield Range | 60-90% |
The mechanism for the conversion of 6-bromo-2-naphthol to this compound using CuCN is understood as a nucleophilic aromatic substitution. While the precise details can be complex and may involve radical pathways, a common depiction involves copper facilitating the exchange of the bromide group with the cyanide nucleophile. Some literature suggests a two-electron transfer process where CuCN functions as both the cyanide source and a catalyst . The polar aprotic solvent plays a role in stabilizing ionic intermediates, thereby enhancing reaction efficiency .
A significant challenge associated with the traditional copper(I) cyanide method is the high toxicity of copper(I) cyanide and the difficulties in safely handling and disposing of cyanide waste . Byproduct formation can also occur, potentially including products from incomplete reaction or side reactions.
Purification of the crude this compound obtained from this method is essential to achieve the desired purity. Common purification techniques involve crystallization. This can include crystallization from solvents such as ethanol (B145695) or aqueous methanol (B129727) . Another reported method involves diluting the reaction mixture with ethyl acetate, grinding with a sodium hydroxide (B78521) solution, filtering through diatomaceous earth, acidifying the filtrate, extracting with ethyl acetate, concentrating the extracts, dissolving in ethanol, and precipitating with water guidechem.com.
An alternative and often preferred route for synthesizing this compound involves the reaction of 6-hydroxy-2-naphthaldehyde (B1303687) with hydroxylamine (B1172632) hydrochloride. This method avoids the use of highly toxic copper cyanide, aligning better with principles of green chemistry nus.edu.sggoogle.com.
The reaction proceeds through the conversion of the aldehyde functional group to a nitrile. This transformation typically involves the initial formation of an oxime intermediate via an addition-elimination reaction between the aldehyde and hydroxylamine hydrochloride nus.edu.sggoogle.comias.ac.in. The oxime then undergoes dehydration to yield the desired nitrile.
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for the reaction between 6-hydroxy-2-naphthaldehyde and hydroxylamine hydrochloride guidechem.comnus.edu.sggoogle.com. DMSO is reported to enhance the efficiency of this reaction .
A typical procedure involves adding 6-hydroxy-2-naphthaldehyde and hydroxylamine hydrochloride to dimethyl sulfoxide and heating the mixture. For instance, a reaction conducted at 100°C for 1 hour in DMSO has been reported to yield this compound guidechem.comgoogle.com. The product can be isolated by mixing the reaction mixture with water, leading to precipitation, followed by filtration and washing guidechem.comgoogle.com. Recrystallization from a solvent mixture like ethanol/water can further purify the product, with reported yields around 70% guidechem.comgoogle.com.
The hydroxylamine hydrochloride pathway is generally considered to offer superior safety and operational simplicity compared to the copper(I) cyanide route due to the absence of toxic cyanide reagents . Research into solvent effects for similar oxime formation reactions from aryl aldehydes and hydroxylamine hydrochloride has explored the use of mineral water under catalyst-free conditions, suggesting potential avenues for further efficiency enhancements and greener protocols ias.ac.in.
| Parameter | Typical Detail |
| Starting Material | 6-Hydroxy-2-naphthaldehyde |
| Reagent | Hydroxylamine hydrochloride |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Temperature | Typically 100°C |
| Reaction Time | Around 1 hour |
| Typical Yield Range | Around 70% |
| Intermediate | Oxime |
Hydroxylamine Hydrochloride Pathway from Naphthaldehydes
Advantages in Safety and Environmental Impact Assessment
Traditional methods for synthesizing this compound often involve the use of highly toxic reagents like copper(I) cyanide. prepchem.compatsnap.com This method, a halogen exchange reaction starting from 6-bromo-2-naphthol, presents significant environmental and safety hazards due to the handling and disposal of cyanide waste. patsnap.com
An alternative synthesis route, starting from 6-hydroxy-2-naphthaldehyde and hydroxylamine hydrochloride in dimethyl sulfoxide (DMSO), demonstrates clear advantages in terms of safety and environmental impact. patsnap.comguidechem.com This method avoids the use of heavy metals and toxic cyanide reagents, aligning with green chemistry principles and resulting in lower waste management costs. patsnap.com Regulatory compliance, such as avoiding cyanide disposal regulations under the U.S. Environmental Protection Agency's Resource Conservation and Recovery Act (RCRA), favors this route for industrial production.
A comparison of the two methods highlights the environmental benefits of the hydroxylamine route:
| Synthesis Method | Key Reagent | Toxicity | Environmental Impact |
| Copper(I) Cyanide Halogen Exchange | Copper(I) Cyanide | High (cyanide hazards) | Significant |
| Hydroxylamine Hydrochloride Condensation | Hydroxylamine Hydrochloride | Low | Minimal |
Industrial Scalability and Process Optimization
For industrial-scale production of this compound, the hydroxylamine hydrochloride method is generally more economically viable due to reduced waste disposal costs. Process optimization efforts for this route have included exploring alternative solvent systems. While DMSO facilitates reflux conditions due to its high boiling point, switching to a DMSO/water biphasic system can reduce post-reaction processing time without negatively impacting yields. Implementing continuous flow reactors has also shown promise in enhancing efficiency for large-scale synthesis, achieving high conversion rates in shorter reaction times through optimized heat transfer.
The traditional copper(I) cyanide method, while still relevant for laboratories with established cyanide handling protocols, faces challenges in industrial scaling due to the inherent dangers and environmental regulations associated with cyanide.
Green Chemistry Approaches in this compound Synthesis
The synthesis of this compound has seen the application of green chemistry principles, primarily driven by the need to move away from hazardous reagents like copper cyanide. patsnap.com The method utilizing 6-hydroxy-2-naphthaldehyde and hydroxylamine hydrochloride exemplifies a greener approach by eliminating heavy metal use and reducing environmental pollution. patsnap.com This route offers milder reaction conditions and simpler operations compared to the traditional method. patsnap.com
Research is also exploring other green chemistry techniques in related areas, such as the synthesis of cyano-substituted benzopyrans using recyclable catalysts like Keggin-type heteropolyacids, which could potentially inform future green routes to this compound or its derivatives. researchgate.net
Regioselective Functionalization and Derivative Synthesis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Its structure allows for regioselective functionalization, leading to the synthesis of various derivatives with potential applications.
Selective Halogenation and Substitution Reactions
This compound can undergo electrophilic aromatic substitution reactions, including halogenation. Selective halogenation can occur at specific positions on the naphthol ring. For instance, major products identified from such reactions include 5-bromo-6-hydroxy-2-naphthonitrile, 5,7-dibromo-6-hydroxy-2-naphthonitrile, and 5-chloro-6-hydroxy-2-naphthonitrile. sigmaaldrich.com These reactions highlight the ability to selectively introduce halogen atoms onto the naphthyl core of this compound.
Formation of Imidazole (B134444) and Ether Derivatives
This compound serves as a precursor for the synthesis of various derivatives, including imidazole and ether compounds. It can be used in the preparation of 6-(2-imidazolyl)-2-naphthol. sigmaaldrich.com Furthermore, ether derivatives can be formed, such as dodecaethylene glycol di-6-cyano-2-naphthyl ether. sigmaaldrich.com The synthesis of new 2-naphthyl ethers has been reported, demonstrating the potential for forming ether linkages with the hydroxyl group of the naphthol core. nih.gov
Broadening Synthetic Utility via Key Reaction Classes
The synthetic utility of this compound is broadened by its participation in several key reaction classes. It acts as a reactant in palladium-catalyzed reduction, nickel-catalyzed cross-coupling reactions, and palladium-catalyzed Heck reactions. lookchem.comchemicalbook.comchemdad.comsigmaaldrich.com These catalytic reactions are fundamental in organic synthesis for creating carbon-carbon bonds and reducing functional groups, making this compound a valuable building block for more complex molecules, including pharmaceuticals and agrochemicals. lookchem.com Its application as an intermediate in the synthesis of the antiviral drug nafamostat (B1217035) mesylate is a notable example of its utility in pharmaceutical synthesis. lookchem.comchemdad.compatsnap.com
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed reactions are widely employed in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. This compound participates as a reactant in several palladium-catalyzed processes, including reduction, cross-coupling, and Heck reactions. lookchem.comchemicalbook.in These reactions are crucial for constructing complex molecular architectures. lookchem.com
Cross-Coupling Methodologies
Cross-coupling reactions involve the coupling of two different molecular fragments, typically catalyzed by a metal complex, to form a new bond. Palladium-catalyzed cross-coupling reactions are particularly versatile and have been applied in the synthesis of compounds incorporating the this compound moiety. lookchem.comchemicalbook.in For instance, this compound has been utilized in coupling reactions to synthesize diarylpyridines and diarylanilines. nih.gov These reactions can involve coupling with various partners, such as aryl halides, under specific palladium catalytic systems. Research has explored the cross-coupling of iminonaphthoquinone monoacetals with naphthols, including this compound, to produce biarenols with varying yields depending on the substrates and conditions. nih.gov
Heck Reaction Mechanisms
The Heck reaction, a palladium-catalyzed carbon-carbon coupling between a vinyl halide or triflate and an alkene in the presence of a base, is another important transformation involving this compound. lookchem.comchemicalbook.in While the direct Heck coupling of this compound as the alkene component is possible, the search results primarily highlight its role as a reactant in palladium-catalyzed Heck reactions, suggesting it might be involved as the aryl halide equivalent or in a related process. lookchem.comchemicalbook.in The general mechanism of the Heck reaction involves oxidative addition of the organic halide to a Pd(0) catalyst, followed by alkene insertion, and finally beta-hydride elimination to yield the coupled product and regenerate the Pd(0) catalyst. Intramolecular Heck reactions have also been employed in the synthesis of 2-naphthols from 2-bromobenzyl α,β-unsaturated ketones. acs.org
Oxidation Reactions for Quinone Formation
Oxidation of naphthol derivatives can lead to the formation of corresponding quinones. While the search results indicate that this compound can be oxidized to form quinones, specific detailed reaction conditions or research findings directly focused on the oxidation of this compound to its quinone form were not extensively provided. However, general oxidative coupling reactions of 2-naphthols using oxidants like Fe³⁺, Cu²⁺, or Mn³⁺ can sometimes yield quinones as byproducts. units.it Oxidants such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and 2,3,5,6-tetrachloro-1,4-benzoquinone (p-chloranil) are known to mediate oxidation reactions of naphthol-like compounds, typically involving a two-electron oxidation to form the hydroquinone, which is then reoxidized. researchgate.net
Reduction Pathways to Amines and Other Reduced Species
Reduction reactions can transform this compound into amines or other reduced forms. The cyano group (-CN) can be reduced to an aminomethyl group (-CH₂NH₂), and the naphthol core can also undergo reduction under certain conditions. This compound is a reactant in palladium-catalyzed reduction processes. lookchem.comchemicalbook.in For example, it is used in the synthesis of 6-amidino-2-naphthol (B1198881), an intermediate in the production of Nafamostat mesilate. google.com This synthesis involves converting the cyano group to an amidine group, which is a nitrogen-containing functional group. google.com The conversion of the nitrile group to an imino methyl ester hydrochloride via a Pinner reaction in HCl/methanol solution, followed by ammonolysis with ammonia (B1221849) gas to yield 6-amidino-2-naphthol, illustrates a reduction pathway involving the cyano function. google.com
Photophysical and Spectroscopic Characterization
Excited-State Proton Transfer (ESPT) Dynamics and Superphotoacidity
6-Cyano-2-naphthol is recognized as a superphotoacid due to the substantial difference between its ground state pKa and excited state pKa* values chemicalbook.comamerigoscientific.comyunuochemical.combowdoin.edu. The ground state pKa is reported to be around 8.4 or 8.57, while the excited state pKa* is significantly lower, approximately 0.2 or -0.4 chemicalbook.comamerigoscientific.comyunuochemical.combowdoin.edu. This large decrease in pKa upon excitation facilitates the efficient donation of a proton in the excited state chemicalbook.comamerigoscientific.comyunuochemical.com. The superphotoacidic nature of 6CN2 allows it to protonate species that are not readily protonated by weaker acids, such as polyaniline emeraldine (B8112657) salt (PANI-ES), leading to enhanced conductivity in materials science applications chemicalbook.comamerigoscientific.comyunuochemical.comnih.gov.
Mechanistic Investigations of Proton-Transfer Kinetics
The proton-transfer kinetics of 6CN2 have been extensively investigated chemicalbook.comamerigoscientific.comyunuochemical.com. Upon photoexcitation, 6CN2 undergoes excited-state proton transfer to the surrounding solvent or a suitable proton acceptor bowdoin.eduresearchgate.net. This process involves a cascade of events initiated by the absorption of a photon, leading to intramolecular charge transfer and subsequent changes in hydrogen-bond strengths that facilitate proton transfer researchgate.netacs.org. The time scale for proton transfer in aqueous solutions is reported to be on the order of tens to hundreds of picoseconds, which can be dependent on the solution pH msu.edu. Studies using time-resolved fluorescence spectroscopy have been crucial in determining the rate constants of the elementary protolytic photochemical processes researchgate.net. The mechanism often involves the formation of a hydrogen-bonded complex in the ground state as a prerequisite for efficient proton transfer in the excited state .
Solvatochromic Effects on Photoacidity
Solvatochromic effects, the dependence of absorption and emission spectra on the solvent polarity, play a significant role in understanding the photoacidity of compounds like 6CN2 instras.com. The large excited-state dipole moment and higher acidity of cyano-substituted naphthols result in a substantial solvatochromic shift compared to the parent 2-naphthol (B1666908) instras.com. Correlations between spectral shifts and solvent parameters have helped to distinguish different types of hydrogen bonding between solvents and naphthols instras.com. The efficiency of excited-state proton transfer is influenced by solvent polarity, basicity (responsible for proton solvation), and acidity (stabilizing the excited anion) instras.com.
Ultrafast Spectroscopic Probes of ESPT
Ultrafast spectroscopic techniques, such as picosecond time-resolved fluorescence and femtosecond fluorescence spectroscopy, are indispensable tools for probing the dynamics of ESPT in 6CN2 bowdoin.eduacs.orgmdpi.comresearchgate.net. These methods allow for the direct measurement of the rates of excited-state proton transfer and the study of transient species involved in the process acs.orgresearchgate.net. Time-correlated single-photon counting (TCSPC) is another technique used to gain insight into the dynamics and lifetimes of the excited states bowdoin.edumsu.edu. These ultrafast measurements provide critical information on the time scales of proton dissociation and recombination, revealing the complex interplay between the photoacid and its environment acs.orgmsu.edu.
Isotope Effects on Proton Transfer Rate Constants
Isotope effects, particularly the deuterium (B1214612) isotope effect, provide valuable insights into the mechanism and transition state of proton transfer reactions acs.orguc.ptunc.edu. Studies on cyano-substituted 2-naphthols in H2O and D2O have shown that the isotope effect is more significant for the dissociation rate constant than for the recombination rate constant acs.org. This suggests that the O-H bond breaking is a key step in the rate-determining process of excited-state proton transfer unc.edu. The magnitude of the kinetic isotope effect can be influenced by factors such as the reaction energy, hydrogen bond strength, and tunneling uc.ptunc.edu.
Fluorescence Modulation and Environmental Interactions
The fluorescence properties of 6CN2 are sensitive to its environment, making it a useful probe for studying interactions with various host systems.
Interactions with Macrocyclic Host Containers (e.g., Cyclodextrins)
The interaction of this compound with macrocyclic host containers, such as cyclodextrins, has been investigated to understand the effects of confinement on its photophysical properties and ESPT dynamics researchgate.netresearchgate.netresearchgate.netacs.orgacs.orgnih.govacs.orgnih.govucalgary.ca. Studies with α- and β-cyclodextrins have revealed contrasting effects on the pKa shift and fluorescence modulation of 6CN2 researchgate.netresearchgate.netresearchgate.netacs.orgacs.orgnih.gov. While β-cyclodextrin inclusion can lower the ground and excited state pKa values, α-cyclodextrin inclusion has been observed to raise them researchgate.net. Furthermore, significant fluorescence modulation has been observed with α-cyclodextrin, in contrast to negligible changes with β-cyclodextrin researchgate.netnih.gov.
Fluorescence transient measurements have confirmed the significant suppression of ESPT dynamics in the presence of α-cyclodextrin, whereas minimal effects were observed with β-cyclodextrin researchgate.net. Binding stoichiometry also differs, with 6CN2 forming a 1:1 inclusion complex with β-cyclodextrin and a 1:2 complex with α-cyclodextrin researchgate.net. Molecular dynamics simulations suggest that 6CN2 is entirely trapped within the hydrophobic cavity formed by two α-cyclodextrin molecules, leading to a depletion of water molecules around the hydroxyl group, which in turn affects proton transfer researchgate.net. Isothermal calorimetry (ITC) measurements have been used to determine the binding constants and thermodynamic parameters of these inclusion complexes researchgate.netresearchgate.netnih.govnih.gov.
The interaction with cyclodextrins can lead to changes in fluorescence properties, suggesting potential applications in areas such as drug delivery systems . The extent of fluorescence modulation can be correlated with the strength of the photoacid and the nature of the host cavity nih.gov.
Influence on Ground and Excited State Acidity Constants (pKa and pKa)*
This compound is characterized as a superphotoacid, exhibiting a substantial difference between its ground state pKa and excited state pKa. chemicalbook.comyunuochemical.comamerigoscientific.com The ground state pKa is reported to be around 8.4 or 8.57±0.40. chemicalbook.comyunuochemical.comamerigoscientific.comguidechem.comchemdad.com Upon excitation, the acidity dramatically increases, with the excited state pKa reported to be 0.2 or 0.6. chemicalbook.comyunuochemical.comamerigoscientific.comresearchgate.netchemdad.com This enhanced acidity in the excited state allows it to readily donate a proton.
Inclusion complex formation with cyclodextrins can influence these acidity constants. Studies have shown that while -CD inclusion tends to lower both pKa and pKa* of this compound, -CD inclusion leads to an increase in both values. researchgate.netresearchgate.net This contrasting effect is attributed to the different binding stoichiometries and the resulting microenvironment around the hydroxyl group. researchgate.netresearchgate.net The trapping of this compound within the hydrophobic cavity of the 1:2 -CD complex results in a depletion of water molecules near the proton-donating site, which hinders proton transfer and consequently raises the acidity constants. researchgate.netresearchgate.net
| Environment | Ground State pKa | Excited State pKa* |
| Bulk Solution | 8.4 - 8.57 chemicalbook.comyunuochemical.comamerigoscientific.comguidechem.comchemdad.com | 0.2 - 0.6 chemicalbook.comyunuochemical.comamerigoscientific.comresearchgate.netchemdad.com |
| -Cyclodextrin Complex | Lowered (compared to bulk) researchgate.netresearchgate.net | Lowered (compared to bulk) researchgate.netresearchgate.net |
| -Cyclodextrin Complex | Raised (compared to bulk) researchgate.netresearchgate.net | Raised (compared to bulk) researchgate.netresearchgate.net |
Fluorescence Quenching and Anisotropy Decay Analysis
Fluorescence spectroscopy, including quenching and anisotropy decay analysis, provides insights into the dynamics and interactions of this compound in different environments. researchgate.netresearchgate.netacs.orgresearchgate.netmsu.eduuni-duesseldorf.de
Fluorescence transient measurements have been used to study excited-state proton transfer (ESPT) dynamics. In the presence of -CD, significant suppression of ESPT dynamics is observed, which is consistent with the restricted environment within the 1:2 inclusion complex. researchgate.netresearchgate.net In contrast, the -CD complex shows almost no suppression of ESPT dynamics. researchgate.netresearchgate.net
Fluorescence anisotropy decay measurements support the different binding stoichiometries with - and -cyclodextrins. researchgate.netresearchgate.net The rotational relaxation of this compound is significantly slower when complexed with -CD compared to -CD, indicating a larger, less mobile species formed by the 1:2 inclusion. researchgate.netresearchgate.net Anisotropy decay analysis can also provide information about the reorientation time of the solute and associated solvent molecules. msu.edu
Fluorescence quenching studies can reveal interactions with quenchers in various systems. uni-duesseldorf.de While the provided search results mention fluorescence quenching in the context of other naphthol derivatives and probes acs.orgresearchgate.netpsu.edu, direct detailed findings on specific fluorescence quenching mechanisms and constants for this compound itself within the specified outline sections were not explicitly detailed in the snippets. However, the technique is generally applicable to study the excited-state behavior of fluorescent molecules like this compound.
Cryogenic and Confined Environment Studies
The behavior of this compound in cryogenic and confined environments, such as ice, presents unique phenomena related to solubilization and aggregation. acs.orgresearchgate.netnih.govresearchgate.netacs.orgresearchgate.net
Ice Confinement-Induced Solubilization and Aggregation Phenomena
When an aqueous salt solution containing this compound freezes, a freeze-concentrated solution (FCS) is formed, separating from the ice. acs.orgnih.govresearchgate.netacs.orgresearchgate.net Studies in frozen NaCl solutions have shown that the solubility of this compound is significantly enhanced in the FCS compared to bulk NaCl solutions. acs.orgnih.govresearchgate.netacs.org The solubility limit in bulk solution was reported as 250 μM, while enhanced solubility was observed in the FCS at concentrations of 50 mM or higher. acs.orgnih.govresearchgate.netacs.org
This high solubility in the FCS induces the aggregation of this compound, a phenomenon not detected in bulk solutions. acs.orgresearchgate.netnih.govresearchgate.netacs.org This aggregation trend becomes more pronounced as the initial NaCl concentration decreases, leading to the FCS being confined in smaller spaces. acs.orgnih.govresearchgate.netacs.org The properties of the FCS, including its volume and the confinement of solutes, can be influenced by factors such as the main solute concentration and temperature. researchgate.net
Excimer Formation and Lifetime Measurements in Frozen Solutions
Fluorescence lifetime measurements in frozen solutions provide further support for the spectroscopic observations and reveal the formation of excimers. acs.orgresearchgate.netnih.govresearchgate.netacs.org In addition to the species identified by fluorescence spectroscopy, excimers of this compound are assigned from lifetime measurements in the FCS. acs.orgresearchgate.netnih.govresearchgate.netacs.org The formation of these excimers is also a consequence of the enhanced solubility and subsequent aggregation of this compound in the freeze-concentrated solution. acs.orgresearchgate.netnih.govresearchgate.netacs.org
Fluorescence lifetime measurements can characterize the decay of different species present, including monomers and aggregates/excimers. msu.edu Studies on this compound have noted that the lifetime characteristics in the FCS support the spectroscopic findings regarding enhanced solubility and aggregation. acs.orgresearchgate.netnih.govresearchgate.netacs.org While specific lifetime values for monomer and excimer species in frozen solutions were not consistently provided across the search results within the specified outline sections, the formation and detection of excimers via lifetime measurements are a key finding in cryogenic environments.
Luminescence Properties in Diverse Solvent Systems
The luminescence properties of this compound, particularly its fluorescence, are influenced by the solvent environment. As a photoacid, its photophysical behavior, including excited-state proton transfer, can vary significantly depending on the solvent's polarity and protic nature. chemicalbook.comyunuochemical.comamerigoscientific.comsigmaaldrich.com
The proton-transfer kinetics and photophysical behavior of this compound have been investigated in various solvent systems. chemicalbook.comyunuochemical.comamerigoscientific.com Studies on related cyano-substituted 2-naphthols in methanol (B129727)/water mixtures have shown that time-resolved fluorescence data can be analyzed to understand excited-state proton transfer to the solvent. researchgate.net The lifetime of the deprotonated species can show a dependence on water concentration in mixed solvent systems. researchgate.net
The fluorescence modulation of this compound can also differ in various environments, such as within cyclodextrin (B1172386) cavities compared to bulk solution. researchgate.netresearchgate.net The presence of electron-withdrawing groups like the cyano group in naphthols can lead to enhanced photoacidity, enabling excited-state proton transfer in solvents like alcohols and DMSO, even in the absence of water. researchgate.net In aqueous tetrahydrofuran (B95107) solutions, efficient proton transfer can occur at lower water concentrations compared to the parent naphthol. researchgate.net
While a comprehensive list of luminescence properties (e.g., emission maxima, quantum yields, lifetimes) across a wide range of diverse solvent systems was not fully compiled from the provided snippets under this specific outline point, the research indicates that the solvent environment plays a crucial role in the photophysical behavior and proton transfer dynamics of this compound.
Studies in Ionic Liquids
Research into the behavior of this compound in ionic liquids (ILs) has revealed complex and solvent-dependent phenomena. Studies in imidazolium-based ionic liquids, specifically those with the 1-ethyl-3-methylimidazolium (B1214524) ([emim+]) cation paired with different anions such as trifluoromethanesulfonate, trifluoroacetate, and tetrafluoroborate, have shown divergent and unexpected behavior of 6CN2 bowdoin.edu.
In [emim+] trifluoromethanesulfonate, 6CN2 exhibits excited-state proton transfer dynamics that align with a two-state model, similar to its behavior in methanol, water, and acetonitrile (B52724) bowdoin.edu. However, in [emim+] trifluoroacetate, the ESPT dynamics of 6CN2 deviate from the two-state model, with fluorescence observed from three distinct excited-state decay pathways bowdoin.edu. Published findings on another cyano-substituted naphthol in the same IL also indicated the presence of three excited-state species bowdoin.edu. Further control experiments are suggested to identify whether this third species is a complex with the solvent anion, an exciplex, or another transient species bowdoin.edu.
The most unexpected findings were reported in [emim+] tetrafluoroborate, where absorption spectra indicated the formation of a third species in the ground state for both 2-naphthol and 6CN2, occurring before excitation bowdoin.edu. Future work using control IL anions and additives is proposed to investigate this ground-state species bowdoin.edu. Time-resolved fluorescence spectroscopy has been employed to study the excited-state proton transfer dynamics of cyanonaphthols in protic ionic liquids, examining the effects of the number of alkyl carbons in the cation and the basicity of the anion on the reaction yield and dynamics nih.gov. In certain protic ionic liquids, fluorescence from a hydrogen-bonding complex of the proton-dissociated form with a solvent acid in the excited state has been observed between the fluorescence bands of the acidic and anionic forms nih.gov. The stability and formation rate of this complex were found to be dependent on the cation's alkyl chain length and were notably fast, close to the excitation pulse width nih.gov. Excitation wavelength dependence of fluorescence dynamics within several hundred picoseconds was observed and attributed to complexes formed with solvent IL in the ground state nih.gov.
Investigations in Methanol, Acetonitrile, and Dimethyl Sulfoxide (B87167)
This compound has been shown to undergo excited-state proton transfer in methanol, acetonitrile, and dimethyl sulfoxide (DMSO) bowdoin.edu. These solvents are considered less polar compared to water bowdoin.edu. The ability of 6CN2, as a superphotoacid, to transfer a proton to less effective proton acceptors like DMSO allows for the study of its ESPT in various polar organic solvents and mixtures researchgate.net.
Time-Resolved Spectroscopy for Photophysical Processes
Time-resolved spectroscopy, particularly picosecond time-resolved fluorescence and time-correlated single-photon counting (TCSPC), is a critical technique for investigating the kinetics of excited-state proton transfer and fluorescence lifetimes of this compound researchgate.netbowdoin.eduresearchgate.netacs.orgmsu.eduacs.org. These techniques allow for the direct measurement of the rates of proton dissociation and recombination in the excited state.
Studies using picosecond time-resolved fluorescence have measured the rate of excited-state proton transfer from cyano-substituted 2-naphthols, including 6CN2, in solvents like water and deuterium oxide (D₂O) researchgate.netacs.org. These measurements have been used to calculate the excited-state acidity constant, pKa*, and evaluate the kinetic isotope effect researchgate.netacs.org. The substitution pattern on the naphthol ring influences the excited-state acidity researchgate.netacs.org.
Time-resolved emission spectra can provide insights into the evolution of different species in the excited state following excitation msu.edu. Fluorescence lifetime measurements offer quantitative data on the decay rates of excited species, which are influenced by proton transfer dynamics and interactions with the solvent or other molecules msu.eduacs.org. For instance, fluorescence lifetimes of 6CN2 in frozen NaCl solutions have been studied to understand its behavior in freeze-concentrated solutions, revealing enhanced solubility and aggregation, which were supported by lifetime measurements acs.orgnih.gov. Excimer formation was also assigned from lifetime measurements in this context acs.org.
UV-Vis Spectrophotometry for Protonation Monitoring
UV-Vis spectrophotometry is a fundamental technique used to study the absorption properties of this compound and monitor changes related to its protonation state nih.gov. The electronic structure changes upon deprotonation lead to distinct absorption spectra for the protonated and deprotonated forms, allowing UV-Vis spectroscopy to be used for distinguishing between these species rsc.org.
In the context of 6CN2's application as a photoacid, UV-Vis spectrophotometry has been used to monitor the formation of polyaniline emeraldine salt (PANI-ES) from its base form (PANI-EB) upon protonation by 6CN2 researchgate.net. Changes in the UV-Vis spectrum of polyaniline indicate the conversion between these states researchgate.net.
Absorption measurements using UV-Vis spectrophotometers are routinely performed to characterize the ground-state properties of 6CN2 in various solvents msu.edu. Changes in absorption spectra as a function of pH or the presence of proton acceptors can be indicative of ground-state proton transfer or complex formation . While fluorescence spectroscopy is often preferred for its higher sensitivity in determining ground-state pKa values via pH titrations using fluorescence excitation spectra, UV-Vis absorption also provides valuable complementary information on the species present in solution rsc.org.
Theoretical and Computational Chemistry Insights
Quantum Chemical Calculations of Electronic States
Quantum chemical calculations are fundamental in characterizing the electronic structure of molecules, including 6-Cyano-2-naphthol, in different electronic states. These calculations provide insights into how electron distribution and energy levels change upon excitation, which is crucial for understanding its photophysical and photochemical properties, particularly its photoacidity.
Semiempirical AM1 calculations have been performed to study the electronic structure of 2-naphthol (B1666908) and its cyano derivatives, including this compound, in both the ground (S0) and first excited singlet (S1) states in the gas phase. researchgate.netcapes.gov.brnih.govresearchgate.netacs.org These calculations reveal changes in electron density upon photoexcitation. researchgate.netcapes.gov.brnih.govresearchgate.netacs.org The ring system of the anion in the ground state can assume an alternate quinoidal structure, which becomes more symmetric in the relaxed excited state. researchgate.netcapes.gov.brnih.govacs.org This increased symmetry and enhanced aromatic character in the excited state are suggested to facilitate better delocalization of the oxygen charge within the ring, contributing to the molecule's properties. researchgate.netcapes.gov.brnih.govacs.org Time-dependent density functional theory (TD-DFT) simulations are also noted as a method to predict absorption/emission wavelengths and can include solvent effects via continuum solvation models. rsc.org
Mulliken charge analysis provides a way to quantify the distribution of electron density among the atoms in a molecule. For cyano-2-naphthols, including the 6-cyano isomer, calculations have shown that upon photoexcitation, the Mulliken electron density on the hydroxyl oxygen atom diminishes. researchgate.netcapes.gov.brnih.govresearchgate.netresearchgate.net This decrease is more pronounced in the anionic conjugated base compared to the neutral acid form. researchgate.netcapes.gov.brnih.govresearchgate.netresearchgate.net The electronic charge distribution on the distal ring of the anion also changes upon excitation, increasing predominantly at positions 3, 5, and 8. researchgate.netcapes.gov.brnih.govacs.org These changes in charge distribution are consistent with the concept of intramolecular charge transfer upon excitation. researchgate.netresearchgate.net
Quantum chemical calculations have demonstrated a correlation between calculated electronic parameters, such as the Mulliken charge on the oxygen atom, and the experimental acidity constants (pK values) of cyanonaphthols in both the ground (pKa) and excited (pKa*) states. researchgate.netcapes.gov.brnih.govresearchgate.netacs.orgresearchgate.net This correlation highlights the influence of electronic structure on the acidity of these compounds. The disparate effects of substituents on photoacidity can be related to the electronic determinants. nih.govresearchgate.net The increased photoacidity of cyanonaphthols is also explained by the stabilization of the excited anion, which is influenced by the electronic structure. instras.com
Mulliken Charge Distribution and Electron Density Mapping
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions with their environment over time. For this compound, MD simulations have provided insights into its interactions in host-guest complexes and with solvent molecules.
Molecular dynamics simulations have been utilized to investigate the interaction between this compound (6CN-2OH), a strong photoacid, and macrocyclic host containers like α-cyclodextrin (α-CD) and β-cyclodextrin (β-CD). researchgate.netresearchgate.netresearchgate.net These simulations, often combined with experimental techniques like fluorescence and isothermal calorimetry, reveal details about the host-guest complexation dynamics. researchgate.netresearchgate.netresearchgate.net Studies indicate that 6CN-2OH forms a 1:1 inclusion complex with β-CD and a 1:2 inclusion complex with α-CD. researchgate.netresearchgate.netresearchgate.net MD simulations show that 6CN-2OH can be entirely trapped inside the hydrophobic cavity formed by two α-CD molecules in the 1:2 complex. researchgate.netresearchgate.net This encapsulation leads to a significant depletion of water molecules from the proton-donating hydroxyl site of 6CN-2OH in the α-CD complex compared to the β-CD complex. researchgate.netresearchgate.net Fluorescence anisotropy decay measurements support the different binding stoichiometry and indicate slower rotational relaxation in the α-CD complex. researchgate.netresearchgate.net
Host-Guest Complexation Dynamics
Spectroscopic Parameter Prediction and Validation
Computational methods are widely used to predict spectroscopic parameters, such as those obtained from NMR, IR, UV-Vis, and mass spectrometry. For this compound, computational chemical data, including predicted pKa values, are available and can be compared with experimental results for validation. lookchem.comguidechem.comchemscene.com
For instance, the predicted pKa for this compound is approximately 8.57 ± 0.40. lookchem.comguidechem.comchemscene.com This value reflects the acidity of the hydroxyl group in the ground state. The electron-withdrawing nature of the cyano group at the C6 position significantly influences this acidity, making it more acidic compared to naphthol derivatives with less electron-withdrawing substituents like bromo or methoxy (B1213986) groups.
Computational studies can also predict changes in electron density upon excitation, which are crucial for understanding the photophysical behavior of photoacids. Semiempirical AM1 calculations on 2-naphthol and its cyano derivatives, including this compound, have shown that upon photoexcitation, the Mulliken electron density on the oxygen atom diminishes. capes.gov.brresearchgate.net This effect is more pronounced in the anionic conjugated base, aligning with measured solvatochromic parameters for 2-naphthol. capes.gov.brresearchgate.net These calculations demonstrate a correlation between the electronic charge distribution on the distal ring of the anion and the experimental acidity order in both the ground (S₀) and excited (S₁) states. capes.gov.br
While specific predicted and validated spectroscopic data tables for this compound from the search results are limited, the general approach involves calculating parameters like chemical shifts (NMR), vibrational frequencies (IR), and electronic transitions (UV-Vis) using methods such as Density Functional Theory (DFT) or higher-level ab initio methods. These computed spectra are then compared with experimental data to validate the theoretical models and gain a deeper understanding of the molecule's structure and behavior.
Excited State Aromaticity and Antiaromaticity Concepts
The concept of excited-state aromaticity and antiaromaticity plays a significant role in explaining the enhanced acidity of photoacids like this compound in their excited states. rsc.orgdiva-portal.orgnih.gov According to Baird's rule, the electron counting for aromaticity and antiaromaticity in the lowest ππ* excited states is reversed compared to Hückel's rule for the ground state. rsc.orgdiva-portal.orgnih.gov Systems with 4n π-electrons tend to be aromatic in the excited state, while those with 4n+2 π-electrons tend to be antiaromatic. rsc.orgdiva-portal.org
2-Naphthol, the parent compound of this compound, is [4n+2] π-aromatic in the ground state (with 10 π-electrons in the naphthalene (B1677914) system). nih.gov However, in the S₁ excited state, it becomes [4n+2] antiaromatic according to Baird's rule. rsc.orgnih.gov The deprotonation of excited 2-naphthol leads to the formation of the excited conjugate base (naphtholate anion). This process is associated with a relief of excited-state antiaromaticity, which stabilizes the excited conjugate base and thus increases the acidity in the excited state. rsc.orgnih.gov
Computational studies using methods like Nucleus Independent Chemical Shift (NICS) calculations, specifically NICS(1)zz, have been employed to quantify excited-state antiaromaticity. rsc.orgnih.gov For 2-naphthol, computed ring NICS(1)zz values in the S₁ state are large and positive, indicating strong antiaromaticity. rsc.org Upon deprotonation, these values become significantly less positive in the excited conjugate base, suggesting a substantial decrease in antiaromaticity. rsc.org
Cyanonaphthols, including this compound, are known to be strong photoacids. lookchem.comsigmaaldrich.comchemicalbook.comnih.gov The presence of the electron-withdrawing cyano group further enhances the photoacidity compared to unsubstituted 2-naphthol. nih.govacs.org This enhanced acidity is also linked to excited-state antiaromaticity relief upon deprotonation. rsc.orgnih.gov While specific NICS values for this compound in its excited state were not explicitly found in the provided search results, studies on other cyanonaphthols, such as 8-cyano-2-naphthol and 5,8-dicyano-2-naphthol, show significant excited-state antiaromaticity relief upon deprotonation, with larger effects observed for dicyano-substituted derivatives. rsc.org The electron-withdrawing cyano groups facilitate charge redistribution in the excited conjugate base through inductive and resonance effects, with resonance contributors showing negative charge delocalization onto the nitrogen atoms. rsc.org This delocalization contributes to the stabilization of the excited anion and the observed increase in photoacidity.
The relationship between excited-state antiaromaticity relief and photoacidity suggests that the driving force for excited-state proton transfer in these aromatic photoacids is the stabilization of the excited conjugate base through the alleviation of antiaromatic character that exists in the excited neutral acid. nih.gov
Table 1: Selected Properties of this compound
| Property | Value | Source |
| CAS Number | 52927-22-7 | guidechem.comsigmaaldrich.comsigmaaldrich.comnih.gov |
| Molecular Formula | C₁₁H₇NO | lookchem.comguidechem.comnih.gov |
| Molecular Weight | 169.18 g/mol | sigmaaldrich.comsigmaaldrich.comnih.gov |
| Appearance | Brown Crystalline Solid/Yellow Powder | lookchem.comguidechem.com |
| Melting Point | 165.5-170.5 °C (lit.) | lookchem.comsigmaaldrich.comchemicalbook.comsigmaaldrich.com |
| Predicted pKa (Ground State) | 8.57 ± 0.40 | lookchem.comguidechem.comchemscene.com |
| Ground State pKa* | 8.4 | lookchem.comsigmaaldrich.comchemicalbook.com |
| Excited State pKa | 0.2 | lookchem.comsigmaaldrich.comchemicalbook.com |
Advanced Applications in Materials Science
Enhancing Conductivity in Polymeric Composites
The conductivity of intrinsically insulating or semi-conducting polymers can be significantly enhanced through doping. 6-Cyano-2-naphthol has been explored as an effective dopant for polyaniline (PANI), a widely studied conductive polymer. The enhancement in conductivity is primarily attributed to the protonation of the polyaniline backbone, leading to the formation of its conductive emeraldine (B8112657) salt form.
The conductivity of polyaniline is associated with its emeraldine salt (PANI-ES) form, which is typically generated by the protonation of the emeraldine base (PANI-EB) with acids. sigmaaldrich.comsigmaaldrich.comcenmed.comnih.govguidechem.com While mineral acids are commonly used for this purpose, organic acids like this compound offer an alternative doping method. sigmaaldrich.comsigmaaldrich.comcenmed.comguidechem.com this compound is recognized as a superphotoacid, exhibiting a significantly lower pKa in its excited state compared to its ground state. sigmaaldrich.comsigmaaldrich.comcenmed.comnih.govguidechem.com Research has investigated whether the protonation of aniline (B41778) moieties in PANI occurs through the dissociation of the ground state or the excited state of this compound. sigmaaldrich.comsigmaaldrich.comcenmed.comnih.govguidechem.com This proton transfer mechanism facilitates the conversion of PANI-EB to the conductive PANI-ES. sigmaaldrich.comsigmaaldrich.comcenmed.comnih.govguidechem.com
The formation of the conductive emeraldine salt form of polyaniline from its emeraldine base is achieved through protonation. sigmaaldrich.comsigmaaldrich.comcenmed.comnih.govguidechem.com this compound acts as the protonating agent in this process. sigmaaldrich.comsigmaaldrich.comcenmed.comguidechem.com The insertion of a polar counterion, such as the conjugate base of this compound, into the polymer matrix can induce defects and reorganize charges through interaction with the polymer chains, further influencing the material's electrical properties. sigmaaldrich.comsigmaaldrich.comcenmed.comnih.govguidechem.com The formation of PANI-ES upon doping with this compound has been monitored using techniques like UV-Vis spectrophotometry. sigmaaldrich.comsigmaaldrich.comcenmed.comnih.govguidechem.com
The doping process with this compound has been shown to influence the morphology and crystallinity of polyaniline. Investigations using techniques such as optical microscopy, field emission gun scanning electron microscopy (FEGSEM), field emission gun transmission electron microscopy (FEGTEM), and X-ray diffraction (XRD) have been conducted to understand these impacts. sigmaaldrich.comcenmed.comnih.govguidechem.com Changes in morphology, such as the formation of fibril-like structures, can be accompanied by increased dopant concentration and enhanced electrical conductivity. cenmed.com XRD studies specifically assess the influence of this compound on the crystalline structure of the polymer. sigmaaldrich.comcenmed.comnih.govguidechem.com
Protonation of Polyaniline Emeraldine Salt (PANI-ES)
Precursor Role in Liquid Crystal Compound Development
This compound serves as a valuable precursor in the synthesis of liquid crystal compounds. Liquid crystals are essential components in display technologies and other applications requiring materials with properties between those of conventional liquids and solid crystals. The incorporation of the naphthol and cyano functionalities from this compound into more complex molecular structures contributes to the unique optical and dielectric properties required for liquid crystalline phases.
Research in Bioactive Properties and Mechanistic Biology
Exploration of Anticancer Activities
Recent studies have investigated the potential anticancer properties of 6-Cyano-2-naphthol derivatives. Research in this area focuses on evaluating their effects on cancer cell lines, their mechanisms of action such as inducing cell cycle arrest and apoptosis, and understanding the relationship between their chemical structure and biological activity.
Cytotoxic Effects on Cancer Cell Lines
Studies have evaluated the cytotoxic effects of naphthalene-substituted compounds, including derivatives of this compound, on various cancer cell lines. lookchem.com For instance, some derivatives have demonstrated significant antiproliferative activity against breast cancer cells, such as MDA-MB-231 cells. Other research on 2-naphthol (B1666908) derivatives has shown cytotoxic activity against cell lines including human hepatocellular carcinoma (SK-HEP-1, HepG2, and SMMC-7721), acute promyelocytic leukemia (NB4), and uterine cervix cancer (HeLa) cells, with some compounds exhibiting activity in the micromolar to submicromolar range. lookchem.comresearchgate.net Novel oxygen-containing heterocyclic linked moieties based on naphthol have also been evaluated for antiproliferative activity against MCF-7, HCT-116, and HepG-2 cell lines. researchgate.net
An example of cytotoxic activity is shown in the table below for certain this compound derivatives against MDA-MB-231 breast cancer cells.
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
| 6a | MDA-MB-231 | 1.0 | Induces apoptosis, cell cycle arrest |
| 8c | MDA-MB-231 | 1.5 | Induces apoptosis |
| Control | MDA-MB-231 | - | - |
Note: IC₅₀ represents the half-maximal inhibitory concentration.
Induction of Cell Cycle Arrest and Apoptosis Pathways
Research indicates that certain this compound derivatives can induce cell cycle arrest and trigger apoptosis in cancer cells. For the active derivatives evaluated against MDA-MB-231 breast cancer cells, the mechanism of action was found to involve the induction of both apoptosis and cell cycle arrest. Flow cytometry analysis has confirmed the ability of these compounds to induce apoptosis in a dose-dependent manner, showing an increase in early and late apoptotic cells after treatment. Studies on other naphthol derivatives have also shown induction of cell cycle arrest, for example, at the G2/M phases in MCF-7 cells and G1/S phase in HL-60 cells, and the activation of apoptosis pathways, including both extrinsic and intrinsic pathways. researchgate.netnih.govtandfonline.com
Structure-Activity Relationships of Naphthol Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the naphthol structure influence their anticancer activity. Research on naphthol derivatives has explored the impact of different substituents on their ability to inhibit cancer cell proliferation and induce apoptosis. researchgate.netnih.gov For instance, studies on naphthol AS-E derivatives have investigated the effect of modifying the appendant phenyl ring on the inhibition of CREB-mediated gene transcription and cancer cell proliferation. nih.gov These studies suggest that the nature and position of substituents on the naphthol core and attached groups play a significant role in determining the potency and mechanism of action of these compounds. researchgate.netnih.gov
Antiviral Potentials and Therapeutic Intermediates
Beyond anticancer research, this compound has also been explored for its antiviral potential and its utility as an intermediate in the synthesis of therapeutic agents. google.com
Role in Nafamostat (B1217035) Mesylate Synthesis
This compound is a key intermediate in the synthesis of Nafamostat mesylate. lookchem.comscbt.comchemdad.com Nafamostat mesylate is a synthetic serine protease inhibitor with various therapeutic applications, including anticoagulant and potential antiviral activities. nih.govwikipedia.org A new synthesis method for a Nafamostat mesylate intermediate, 6-amidino-2-naphthol (B1198881) methanesulfonate, utilizes 6-hydroxy-2-naphthaldehyde (B1303687) as a raw material, which is converted to this compound through a reaction with hydroxylamine (B1172632) hydrochloride. google.com This method avoids the use of highly toxic copper cyanide, which was employed in traditional synthesis routes for obtaining this compound from 6-bromo-2-naphthol (B32079). google.com
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) Development
This compound has been incorporated into the structure of compounds investigated for their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs), particularly against HIV. nih.govsigmaaldrich.comchemsrc.com Diarylpyrimidine (DAPY) analogues incorporating the 6-cyano-2-naphthyl moiety have been synthesized and evaluated for their efficacy as NNRTIs. nih.govsigmaaldrich.comchemsrc.com These compounds have shown potent antiviral activity against wild-type HIV-1 at nanomolar concentrations with favorable selectivity indices. nih.govsigmaaldrich.com Some of these analogues have also demonstrated activity against drug-resistant HIV strains. nih.gov The inclusion of the 6-cyano-2-naphthyl group in these structures contributes to their antiviral properties by interacting with the allosteric site of the HIV-1 reverse transcriptase enzyme, thereby inhibiting its function. nih.gov
Monoamine Oxidase Inhibition Research
Research indicates that this compound serves as an intermediate in the synthesis of naphthalene-2-oxyalkylamines, a class of compounds known for their monoamino-oxidase-inhibiting properties. These inhibitors are utilized in the production of antidepressant agents. nih.gov The compound's structural features contribute to its utility as a building block for the development of these pharmacologically relevant molecules.
Antimicrobial Activity of Substituted Analogues
Derivatives and substituted analogues of this compound and related naphthol structures have demonstrated antimicrobial activities. Research suggests that these compounds are potential candidates for the development of new antibiotics. nih.govnih.gov
Studies on naphtholic and phenolic azo dyes, including naphtholic derivatives, have evaluated their antimicrobial activity against various microbial species. Compound A1, a naphtholic azo dye with a carboxylic acid group, showed notable activity against Salmonella typhi and Streptococcus pyogenes, with a minimum inhibitory concentration (MIC) of 62.5 µg/mL. chemsrc.com It also exhibited good activity against Staphylococcus aureus. chemsrc.com Compound A4, another naphtholic azo dye featuring a sulphonamide group, demonstrated increased activity against Escherichia coli and Candida albicans. chemsrc.com
Research on naphtho[2,1-b]furan (B1199300) derivatives, some incorporating a cyano group, has also shown antimicrobial effects. uni.lu For instance, Compound 7, identified as 2-(5-amino-4-cyano-3-thienyl)naphtho[2,1-b]furan, exhibited significant activity against several tested bacteria and fungi, including Staphylococcus aureus, Pseudomonas aeruginosa, Aspergillus fumigatus, and Candida albicans. uni.lu Inhibition zone diameters and MIC values were reported for this compound. uni.lu
Naphthopyran derivatives synthesized from 6-methoxy-2-naphthol (B1581671) and substituted malononitriles, which are related structures containing a cyano group and a naphthol moiety, have also been evaluated for antimicrobial activity, showing variable degrees of inhibition against tested strains. nih.gov
The following table summarizes some reported antimicrobial activities of related naphtholic and naphthofuran compounds:
| Compound | Organism | Activity Type | Value (µg/mL) | Source |
| Naphtholic azo dye (Compound A1) | Salmonella typhi | MIC | 62.5 | chemsrc.com |
| Naphtholic azo dye (Compound A1) | Streptococcus pyogenes | MIC | 62.5 | chemsrc.com |
| Naphtholic azo dye (Compound A1) | Staphylococcus aureus | Activity | Good | chemsrc.com |
| Naphtholic azo dye (Compound A4) | Escherichia coli | Activity | Increased | chemsrc.com |
| Naphtholic azo dye (Compound A4) | Candida albicans | Activity | Increased | chemsrc.com |
| 2-(5-amino-4-cyano-3-thienyl)naphtho[2,1-b]furan (Compound 7) | Staphylococcus aureus | Inhibitory Effect | 19.9±0.1 | uni.lu |
| 2-(5-amino-4-cyano-3-thienyl)naphtho[2,1-b]furan (Compound 7) | Pseudomonas aeruginosa | Inhibitory Effect | 20.3±0.4 | uni.lu |
| 2-(5-amino-4-cyano-3-thienyl)naphtho[2,1-b]furan (Compound 7) | Aspergillus fumigatus | Inhibitory Effect | 18.6±0.1 | uni.lu |
| 2-(5-amino-4-cyano-3-thienyl)naphtho[2,1-b]furan (Compound 7) | Candida albicans | Inhibitory Effect | 17.2±0.1 | uni.lu |
Enzyme Inhibition Studies
Compounds containing the naphthalene (B1677914) moiety, including derivatives of this compound, have been explored for their enzyme inhibition capabilities, specifically concerning topoisomerases and protein kinases. nih.gov
Topoisomerase Inhibition
Naphthalene-containing compounds have been identified as inhibitors of topoisomerases, enzymes crucial for DNA replication and transcription. nih.gov Research on novel rigid analogs of 2-naphthol has demonstrated potent anticancer activity linked to the inhibition of both topoisomerase I and II enzymes. uni-goettingen.de Specific compounds, such as compounds 4a, 4b, and 6e (novel rigid analogs of 2-naphthol), were found to induce cell cycle arrest and apoptosis in cancer cell lines, inhibiting topoisomerase I and II. uni-goettingen.de
Protein Kinase Inhibition
Some derivatives of this compound and related structures may inhibit protein kinases involved in cellular processes like cancer cell proliferation and survival pathways. nih.gov Novel rigid analogs of 2-naphthol, including compounds 4a and 4b, have shown inhibitory activity against tyrosine kinase receptors EGFR and VEGFR-2, comparable to that of the reference inhibitor Sorafenib. uni-goettingen.de
Studies on 4-aryl-4H-naphthopyrans derivatives, synthesized from naphthols and malononitrile (B47326) (containing a cyano group), have evaluated their Src kinase inhibitory activity. chem960.com Several of these compounds exhibited inhibitory effects. chem960.com The following table presents Src kinase inhibition data for some of these naphthopyran derivatives:
| Compound Designation (Naphthopyran derivative) | Substitution Pattern | Src Kinase Inhibition (IC₅₀, µM) | Source |
| Compound 4a | 4-phenyl | 28.1 | chem960.com |
| Compound 4d | 4-(2-chlorophenyl) | 34.7 | chem960.com |
| Compound 4j | 4-(3-chlorophenyl) (in beta-naphthol series) | 41.7 | chem960.com |
Drug Delivery System Enhancement via Molecular Interactions
Studies have investigated the interactions of this compound with cyclodextrins, highlighting potential applications in drug delivery systems. nih.gov The interaction of this compound with α- and β-cyclodextrin has shown contrasting effects on its pKa shift and fluorescence modulation. While inclusion in β-cyclodextrin lowers the ground and excited-state pKa of this compound, inclusion in α-cyclodextrin raises them. Furthermore, a significant fluorescence modulation is observed with α-cyclodextrin inclusion, in contrast to negligible changes with β-cyclodextrin.
Fluorescence transient measurements indicate a significant suppression of excited-state proton transfer dynamics in the presence of α-cyclodextrin, with minimal effect from β-cyclodextrin. Isothermal titration calorimetry measurements reveal that this compound forms a 1:1 inclusion complex with β-cyclodextrin with a moderate binding constant (580 M⁻¹), while it forms a 1:2 inclusion complex with α-cyclodextrin with a higher binding constant (5.0 × 10⁴ M⁻²). These distinct molecular interactions and the resulting changes in photophysical properties suggest the potential of cyclodextrins to influence the behavior and delivery of this compound or related compounds within biological systems.
Emerging Research Avenues and Methodological Advancements
Advanced Analytical Methodologies for Naphthol Derivatives
The analysis of naphthol derivatives, including 6-Cyano-2-naphthol, benefits from advanced analytical techniques that provide detailed insights into their chemical behavior and interactions.
Electrochemical Sensing Techniques and Microsensor Development
Electrochemical sensing techniques are being explored for the detection and analysis of various compounds, and while direct applications specifically for this compound microsensors are not extensively detailed in the provided results, the broader field of electrochemical microsensor development for related substances and biological systems is relevant. For instance, polyaniline-based microsensors have been developed for the estimation of substances like glucose, urea, and triglycerides, demonstrating the potential of this technology for detecting organic molecules. researchgate.net The conductivity of polyaniline, crucial for such sensors, can be influenced by protonation, and this compound has been investigated as a weak organic acid dopant for polyaniline to achieve this protonation and enhance conductivity. amerigoscientific.comresearchgate.netresearchgate.netscience.gov This suggests a potential avenue for integrating this compound's photoacidic properties into electrochemical sensing platforms. Furthermore, research on microbiosensors for measuring dissolved organic carbon highlights the use of optical oxygen microsensors and the immobilization of microorganisms in hydrogels to improve sensor characteristics like diffusion and permeability, techniques that could potentially be adapted for sensing specific naphthol derivatives. asm.org
Time-Resolved Fluorescence Techniques in Biological Systems
Time-resolved fluorescence techniques are powerful tools for studying the dynamics of molecules, particularly those exhibiting excited-state proton transfer like this compound. Studies have utilized picosecond time-resolved fluorescence to measure the rate of excited-state proton transfer from cyano-substituted 2-naphthols in different solvents, revealing that the excited-state acidity constant (pKa*) is substitution-dependent. acs.orgresearchgate.net This technique allows for the investigation of proton transfer kinetics and photophysical behavior, which are fundamental to understanding how this compound interacts with its environment. chemdad.comamerigoscientific.com While the provided information does not detail specific applications of time-resolved fluorescence of this compound directly within complex biological systems, the understanding of its protonation/deprotonation dynamics gained from these studies is noted as potentially useful for biological systems that are pH dependent, where it could function as a probe. msu.edu The contrasting pKa shift and fluorescence modulation of this compound within cyclodextrin (B1172386) cavities have also been investigated using molecular fluorescence, demonstrating the sensitivity of its fluorescence to its local environment, which is relevant for potential biological applications like drug delivery systems. acs.orgresearchgate.net Time-resolved fluorescence has also been used to study proton transfer from 2-naphthol (B1666908) to aliphatic amines in supercritical CO2, showcasing the technique's applicability in diverse environments relevant to chemical and potentially biological processes.
Future Directions in Synthetic Chemistry for this compound
Advancements in the synthesis of this compound are focused on developing more efficient, environmentally friendly, and scalable methods. Traditionally, synthesis involved the cyanation of 6-bromo-2-naphthol (B32079) using toxic copper(I) cyanide. google.comprepchem.com Newer methods aim to avoid the use of highly toxic reagents. One such approach utilizes 6-hydroxy-2-naphthaldehyde (B1303687) as a raw material, undergoing an addition-elimination reaction with hydroxylamine (B1172632) hydrochloride in dimethyl sulfoxide (B87167) to yield this compound. google.com This method is considered simpler, utilizes milder conditions, and is more amenable to industrial scale-up compared to the traditional copper cyanide route, also offering environmental benefits by avoiding cyanide waste. google.com Future directions are likely to focus on further optimizing these greener synthetic routes, exploring alternative catalysts and reaction conditions to improve yields, reduce reaction times, and minimize the formation of byproducts. Continuous flow reactors are also being investigated to enhance efficiency in large-scale synthesis.
Theoretical Modeling for Predictive Material and Biological Properties
Theoretical modeling plays a crucial role in understanding and predicting the properties and behavior of molecules like this compound. Computational models, such as density functional theory (DFT), can be used to compare with reaction rates and validate mechanistic hypotheses in chemical reactions involving the compound. Theoretical investigations have also been applied to understand the protolytic equilibria of cyano derivatives of naphthol, hydroxybiphenyl, and phenol, demonstrating the significant increase in acidity in the excited state caused by the electron-withdrawing cyano group. science.gov This indicates the value of theoretical modeling in predicting the excited-state behavior and photoacidity of this compound. Furthermore, molecular dynamics simulations have been used in conjunction with molecular fluorescence to investigate the interaction and inclusion of this compound within cyclodextrin cavities, providing insights into the structural aspects of these complexes and their impact on fluorescence modulation. researchgate.net Future research will likely expand the use of theoretical modeling to predict other properties, such as material science characteristics (e.g., conductivity enhancement in polymers) and potential biological interactions, guiding the design of new derivatives with tailored properties.
Q & A
Q. What are the standard synthetic routes for preparing 6-Cyano-2-naphthol, and how can its purity be validated?
- Methodological Answer : this compound (CAS 52927-22-7) is typically synthesized via cyanation of 2-naphthol derivatives or through condensation reactions. For purity validation, researchers should employ high-performance liquid chromatography (HPLC) with UV detection to quantify impurities. Additionally, melting point analysis and Fourier-transform infrared spectroscopy (FTIR) can confirm structural integrity. Cross-referencing spectral data (e.g., H NMR, C NMR) with literature values ensures accuracy .
Q. How can researchers characterize the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : Reactivity studies should involve kinetic experiments under controlled conditions (temperature, solvent polarity, catalyst presence). For example, bromination or nitration reactions can be monitored via thin-layer chromatography (TLC) to track intermediate formation. Comparing reaction rates with computational models (e.g., density functional theory) helps validate mechanistic hypotheses. Data should be statistically analyzed to account for experimental variability .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and fume hoods. Safety data sheets (SDS) for structurally similar naphthols (e.g., 2-naphthol, CAS 135-19-3) recommend avoiding inhalation and skin contact. Conduct risk assessments for waste disposal, particularly for cyanated byproducts .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing this compound derivatives (e.g., 5-bromo-6-hydroxy-2-naphthonitrile) be addressed?
- Methodological Answer : Regioselectivity can be optimized by adjusting reaction conditions. For bromination, using Lewis acids (e.g., FeBr) in polar aprotic solvents like DMF directs electrophiles to the 5-position. Competitive experiments with isotopic labeling or computational electron density maps (e.g., Hirshfeld surface analysis) provide insights into substituent effects .
Q. What strategies resolve contradictions in spectroscopic data for novel this compound analogs?
- Methodological Answer : Conflicting NMR or mass spectrometry data may arise from tautomerism or solvate formation. Researchers should:
- Perform variable-temperature NMR to detect dynamic equilibria.
- Use X-ray crystallography to resolve ambiguities in molecular structure.
- Validate results through independent synthetic replicates and peer consultation .
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to design studies on this compound’s biomedical applications?
- Methodological Answer :
- Feasibility : Pilot studies assessing cytotoxicity in cell lines (e.g., HepG2) determine scalable experimental models.
- Novelty : Focus on understudied derivatives (e.g., 6-(2-imidazolyl)-2-naphthol) for antimicrobial screening.
- Ethics : Adhere to institutional review boards (IRB) for in vivo studies.
- Relevance : Align with drug discovery trends, such as targeting enzyme inhibitors .
Q. What computational methods are effective in predicting the photophysical properties of this compound-based fluorophores?
- Methodological Answer : Time-dependent density functional theory (TD-DFT) simulations using software like Gaussian or ORCA can predict absorption/emission wavelengths. Validate models against experimental UV-Vis and fluorescence spectra. Include solvent effects via continuum solvation models (e.g., PCM) .
Data Analysis & Validation
Q. How should researchers statistically analyze yield variations in multi-step syntheses of this compound derivatives?
Q. What peer-review criteria ensure the reliability of published data on this compound’s reaction mechanisms?
- Methodological Answer : Evaluate studies for:
- Reproducibility: Detailed experimental procedures and raw data availability.
- Cross-validation: Consistency between kinetic data and computational models.
- Conflict of interest: Disclosure of funding sources or patent affiliations .
Experimental Design
Q. How can iterative design improve the scalability of this compound synthesis for high-throughput screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
